molecular formula C7H8ClN B146341 3-Chloro-4-methylaniline CAS No. 95-74-9

3-Chloro-4-methylaniline

Cat. No. B146341
CAS RN: 95-74-9
M. Wt: 141.6 g/mol
InChI Key: RQKFYFNZSHWXAW-UHFFFAOYSA-N
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Description

3-Chloro-4-methylaniline is a compound that is structurally related to other aromatic amines, some of which have been shown to be carcinogenic in rats. It is an organic molecule that contains a chlorine atom and a methyl group attached to an aniline (phenylamine) ring. The presence of these substituents can significantly affect the molecule's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline through a multi-step process involving cyclization, nitration, and chlorination, with the final product yield reaching 85% . Similarly, a new compound, 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline, was synthesized from 4-methylaniline via selective nitration, condensation, the Gould-Jacobs reaction, and chlorination, with a total yield of 20% . Although these syntheses do not directly pertain to 3-Chloro-4-methylaniline, they provide insight into the types of chemical reactions and conditions that might be employed in its synthesis.

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methylaniline and related compounds has been investigated using various spectroscopic techniques. Fourier transform infrared (FTIR) and FT-Raman spectral analysis, along with ab initio calculations, have been used to study the vibrational modes and molecular structure of 4-chloro-2-methylaniline and 4-chloro-3-methylaniline . Additionally, a combined experimental and theoretical study on 2-chloro-4-methylaniline provided detailed information on the molecule's vibrational spectra and molecular structure . These studies help in understanding the influence of substituents on the vibrational modes and the overall stability of the molecule.

Chemical Reactions Analysis

The chemical reactivity of 3-Chloro-4-methylaniline can be inferred from studies on related compounds. For example, the metabolism of the carcinogen 4-chloro-2-methylaniline was investigated, revealing that it binds extensively to macromolecules in rat liver, and its enzymatic activity can be induced by phenobarbital . This suggests that 3-Chloro-4-methylaniline may also undergo metabolic activation and binding to biological macromolecules, which could have implications for its toxicity and carcinogenic potential.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-methylaniline can be deduced from studies on similar molecules. The vibrational spectroscopy investigation of 4-chloro-2-methylaniline provided insights into its molecular interactions and the impact of substitutions on the benzene structure . The crystal and molecular structure of related phenolate salts highlighted the importance of molecular interactions in determining the structural properties of these compounds . These studies contribute to a better understanding of how the presence of chlorine and methyl groups affects the physical and chemical properties of aromatic amines.

Scientific Research Applications

Vibrational Spectroscopy Studies

3-Chloro-4-methylaniline has been extensively studied in the field of vibrational spectroscopy. For instance, Fourier transform infrared (FTIR) and FT-Raman spectral analysis along with ab initio calculations were conducted on 4-chloro-3-methylaniline, which helped in understanding the vibrational modes and the influence of chlorine and methyl groups on these modes (Arjunan & Mohan, 2008). Similarly, the FT-IR, FT-Raman vibrational spectra, and molecular structure of 2-chloro-4-methylaniline have been investigated, providing valuable insights into the structural and spectroscopic properties of the molecule (Karabacak, Karagöz, & Kurt, 2009).

Bioreactor Technology

3-Chloro-4-methylaniline has also been the subject of studies in environmental biotechnology. A significant study includes the development of an Extractive Membrane Bioreactor (EMB) for the degradation of 3-chloro-4-methylaniline in industrial wastewater. This research represented a step forward in bioreactor technology, demonstrating the effective treatment of pollutants in a controlled environment (Splendiani et al., 2000).

Synthesis and Chemical Characterization

Various studies have focused on the synthesis and chemical characterization of compounds related to 3-chloro-4-methylaniline. For instance, research on the synthesis of novel oxime derivatives using 3-chloro-4-methylaniline and other related compounds highlighted its application in creating new chemical entities with potential antioxidative properties (Topçu, Ozen, Bal, & Taş, 2021).

Environmental Monitoring

In the field of environmental monitoring, 3-chloro-4-methylaniline has been identified in surface waters. Studies like the monitoring of aromatic amines in Dutch rivers, including 3-chloro-4-methylaniline, provided crucial data on the environmental presence and distribution of such compounds (Wegman & Korte, 1981).

Preparation Methods

Research also includes the study of preparation methods for 3-chloro-4-methylaniline, such as the liquid-phase hydrogenation process, which contributes to the understanding of efficient production techniques for this compound (Li Wen-xiao, 2010).

Safety And Hazards

3-Chloro-4-methylaniline is considered hazardous. It is harmful if swallowed, toxic in contact with skin, causes skin irritation, and may cause an allergic skin reaction . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-chloro-4-methylaniline
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InChI

InChI=1S/C7H8ClN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3
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InChI Key

RQKFYFNZSHWXAW-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)N)Cl
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Molecular Formula

C7H8ClN
Record name 3-CHLORO-P-TOLUIDINE
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Related CAS

7745-89-3 (hydrochloride)
Record name 3-Chloro-p-toluidine
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DSSTOX Substance ID

DTXSID0020286
Record name 3-Chloro-4-methylaniline
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Molecular Weight

141.60 g/mol
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Physical Description

3-chloro-p-toluidine is a brown solid with a mild odor. (NTP, 1992), Other Solid, Brown solid; [CAMEO] Low melting solid; mp = 22-25 deg C; [MSDSonline]
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Boiling Point

468 to 471 °F at 760 mmHg (NTP, 1992), 243 °C
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Flash Point

212 °F (NTP, 1992), 136 °C, ~136 °C
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol; slightly soluble in carbon tetrachloride
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Density

1.108 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.085 mmHg at 77 °F (NTP, 1992), 0.04 [mmHg]
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Product Name

3-Chloro-4-methylaniline

CAS RN

95-74-9
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Melting Point

79 °F (NTP, 1992), 26 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
427
Citations
JD Eisemann, PA Pipas, JL Cummings - 2003 - digitalcommons.unl.edu
DRC-1339 (3-chloro-4-methylaniline hydrochloride) is the only toxicant currently registered by the US Environmental Protection Agency (USEPA) for lethal bird control. DRC-1339 was …
Number of citations: 33 digitalcommons.unl.edu
S Yurdakul, AI Sen - Vibrational spectroscopy, 1999 - Elsevier
… 3-chloro-4-methylaniline and its metal complexes. The only detailed IR data on free 3-chloro-4-methylaniline … the spectra of the free 3-chloro-4-methylaniline molecule. So we suggested …
Number of citations: 28 www.sciencedirect.com
J Stockinger, C Hinteregger, M Loidl, A Ferschl… - Applied microbiology …, 1992 - Springer
Pseudomonas cepacia strain CMA1, which was isolated from soil, utilized 3-chloro-4-methylaniline (3C4MA) in concentrations up to 1.4 mm (0.2 g·l −1 ) as the sole source of carbon, …
Number of citations: 21 link.springer.com
A Splendiani, JAGC Moreira de Sa… - Environmental …, 2000 - Wiley Online Library
… A microbial culture able to degrade 3-chloro-4-methylaniline (3C4MA) was initially enriched in a continuous lab-scale reactor. A lab-scale EMB was then inoculated with the enriched …
Number of citations: 22 aiche.onlinelibrary.wiley.com
DA Goldade, JD Tessari… - Journal of agricultural and …, 2004 - ACS Publications
Ring-labeled [ 14 C]-3-chloro-4-methylaniline hydrochloride (250 μg per bird) was delivered to 21 red-winged blackbirds (Agelaius phoeniceus) and 21 dark-eyed juncos (Junco …
Number of citations: 4 pubs.acs.org
DA Goldade, KR Kim, JC Carlson, SF Volker - Journal of Chromatography B, 2019 - Elsevier
The avicide 3‑chloro‑4‑methylanaline hydrochloride (chloro‑p‑toluidine hydrochloride, CPTH, DRC-1339) is used to control pest bird species that damage agricultural crops. A specific …
Number of citations: 9 www.sciencedirect.com
M Kurt, M Yurdakul, Ş Yurdakul - Journal of Molecular Structure …, 2004 - Elsevier
… One of the model pollutants employed was 3-chloro-4-methylaniline [2]. Some of para-substituted derivatives of aniline are local anaesthetics, and among these molecules the amino …
Number of citations: 75 www.sciencedirect.com
JJ Johnston, J Cummings, DJ Kohler… - Proceedings of the …, 2006 - escholarship.org
… ABSTRACT: A probabilistic model was validated for estimating avian mortality associated with the application of the avicide CPTH (3-chloro-4-methylaniline hydrochloride) to minimize …
Number of citations: 1 escholarship.org
MSH Faizi, EB Cinar, AS Aydin, E Agar… - Acta Crystallographica …, 2020 - scripts.iucr.org
… The title compound, C 15 H 14 ClNO, was synthesized by condensation reaction of 2-hydroxy-5-methylbenzaldehyde and 3-chloro-4-methylaniline, and crystallizes in the monoclinic …
Number of citations: 4 scripts.iucr.org
MM Ayoob, FE Hawaiz, N Dege, S Kansız - Journal of Structural Chemistry, 2023 - Springer
… comprises a 3-nitrobenzamido unit, 3-chloro-4-methylaniline moiety and phenyl ring. The … (10) dihedral angle with respect to 3-chloro-4-methylaniline moiety. The amide groups C3/N1/…
Number of citations: 2 link.springer.com

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